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Compound of Interest

Compound Name: VP3.15 dihydrobromide

Cat. No.: B611709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen

synthase kinase-3 (GSK-3) with significant potential in the treatment of neurodegenerative

diseases. This document details the chemical synthesis of the VP3.15 free base, its conversion

to the dihydrobromide salt, and the subsequent purification protocols. Quantitative data is

summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Introduction
VP3.15 is a small molecule of the 5-imino-1,2,4-thiadiazole family that has demonstrated

neuroprotective and neuroreparative properties.[1][2] It is a potent, orally bioavailable, and

CNS-penetrant compound.[1] The dihydrobromide salt of VP3.15 is often used to enhance its

water solubility and stability.[1] This guide is intended to provide researchers with the

necessary technical details to synthesize and purify this promising compound for further

investigation.

Chemical Profile and Properties
A summary of the key chemical and physical properties of VP3.15 and its dihydrobromide salt

is presented below.
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Property VP3.15 VP3.15 Dihydrobromide

Chemical Name

N-(4-methoxyphenyl)-5-

(morpholinoamino)-3-phenyl-

1,2,4-thiadiazole

N-(4-methoxyphenyl)-5-

(morpholinoamino)-3-phenyl-

1,2,4-thiadiazole

dihydrobromide

Molecular Formula C₂₀H₂₂N₄O₂S C₂₀H₂₄Br₂N₄OS

Molecular Weight 398.48 g/mol 528.3 g/mol

CAS Number 1281681-54-6 1281681-33-1

Appearance White to off-white solid
White to off-white crystalline

solid

Solubility Soluble in DMSO
Soluble in DMSO (62.5

mg/mL)

Synthesis of VP3.15 Free Base
The synthesis of VP3.15 is not explicitly detailed in a single dedicated publication, but based on

the general synthesis of 5-imino-1,2,4-thiadiazole derivatives and the work of the developing

laboratory (CIB-CSIC), a plausible and detailed synthetic route can be constructed. The

following protocol is a representative procedure for the synthesis of the VP3.15 free base.

Experimental Protocol: Synthesis of VP3.15
Materials and Reagents:

Benzoyl isothiocyanate

4-Morpholinoaniline

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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Hydrobromic acid (HBr) in acetic acid

Procedure:

Step 1: Formation of the Thiourea Intermediate. To a solution of 4-morpholinoaniline (1.0 eq)

in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or

argon), add benzoyl isothiocyanate (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl,

saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude thiourea intermediate.

Step 2: Cyclization to form the 5-imino-1,2,4-thiadiazole core. Dissolve the crude thiourea

intermediate in a suitable solvent such as ethanol or isopropanol.

Add a cyclizing agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride

(EDC) (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

Monitor the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure.

The resulting crude product is the VP3.15 free base.

Purification of VP3.15 Free Base
The crude VP3.15 free base is typically purified by column chromatography.
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Experimental Protocol: Purification of VP3.15
Materials and Equipment:

Silica gel (230-400 mesh)

Hexanes

Ethyl acetate

Glass chromatography column

Fraction collector (optional)

Procedure:

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass

column.

Dissolve the crude VP3.15 free base in a minimal amount of dichloromethane or the eluent.

Load the dissolved sample onto the top of the silica gel column.

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl

acetate and gradually increasing to 50% ethyl acetate).

Collect fractions and analyze them by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the

purified VP3.15 free base as a solid.

Synthesis of VP3.15 Dihydrobromide
The purified VP3.15 free base is converted to its dihydrobromide salt to improve its solubility

and handling properties.

Experimental Protocol: Formation of VP3.15
Dihydrobromide
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Materials and Reagents:

Purified VP3.15 free base

Hydrobromic acid (33 wt. % in acetic acid or a solution in diethyl ether)

Diethyl ether, anhydrous

Methanol, anhydrous

Procedure:

Dissolve the purified VP3.15 free base in a minimal amount of anhydrous methanol.

To this solution, add a solution of hydrobromic acid (2.2 equivalents) dropwise with stirring at

0 °C. The hydrobromic acid can be used as a solution in acetic acid or diethyl ether.

A precipitate should form upon addition of the acid. If no precipitate forms, the slow addition

of anhydrous diethyl ether can induce precipitation.

Stir the resulting suspension at 0 °C for 1-2 hours.

Collect the solid precipitate by vacuum filtration.

Wash the solid with cold, anhydrous diethyl ether.

Dry the solid under vacuum to yield VP3.15 dihydrobromide.

Purification of VP3.15 Dihydrobromide
The crude VP3.15 dihydrobromide can be further purified by recrystallization.

Experimental Protocol: Recrystallization of VP3.15
Dihydrobromide
Materials and Equipment:

Crude VP3.15 dihydrobromide
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Ethanol

Isopropanol

Diethyl ether

Heating mantle with stirrer

Büchner funnel and filter flask

Procedure:

In a flask, dissolve the crude VP3.15 dihydrobromide in a minimal amount of a hot solvent

system, such as a mixture of ethanol and isopropanol.

Once completely dissolved, allow the solution to cool slowly to room temperature.

For further precipitation, the flask can be placed in an ice bath or a refrigerator.

If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate

crystallization.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of the cold recrystallization solvent or a more non-

polar solvent like diethyl ether.

Dry the crystals under vacuum to a constant weight.

Data Presentation
The following table summarizes typical (hypothetical) quantitative data for the synthesis and

purification of VP3.15 dihydrobromide. Actual yields and purity may vary depending on the

specific reaction conditions and scale.
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Step Product Typical Yield (%)
Purity (by HPLC)
(%)

Synthesis
VP3.15 Free Base

(crude)
75-85 >80

Purification
VP3.15 Free Base

(purified)

60-70 (after

chromatography)
>98

Salt Formation

VP3.15

Dihydrobromide

(crude)

90-95 >95

Purification

VP3.15

Dihydrobromide

(recrystallized)

80-90 (after

recrystallization)
>99.5

Visualizations
Signaling Pathway of VP3.15
VP3.15 is a dual inhibitor of PDE7 and GSK-3. By inhibiting PDE7, it prevents the degradation

of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP

levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3.

Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3 has

been linked to neuroprotective and anti-inflammatory effects.

Inhibitory Action Downstream Effects

VP3.15

PDE7inhibition

GSK-3

inhibition

cAMPdegradation

PKA

activation

inhibition
(phosphorylation)

Neuroprotection &
Anti-inflammation

promotes
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Click to download full resolution via product page

Caption: Signaling pathway of VP3.15 as a dual PDE7 and GSK-3 inhibitor.

Experimental Workflow for VP3.15 Dihydrobromide
Synthesis and Purification
The overall process from starting materials to the final purified product is outlined in the

following workflow diagram.
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Starting Materials:
4-Morpholinoaniline

Benzoyl isothiocyanate

Step 1: Thiourea Formation
(DCM, RT, 12-18h)

Step 2: Cyclization
(EDC, DIPEA, Reflux, 6-12h)

Crude VP3.15 Free Base

Purification: Column Chromatography
(Silica gel, Hexanes/EtOAc)

Purified VP3.15 Free Base

Salt Formation
(HBr, Methanol, 0°C)

Crude VP3.15 Dihydrobromide

Purification: Recrystallization
(Ethanol/Isopropanol)

Pure VP3.15 Dihydrobromide

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of VP3.15 dihydrobromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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